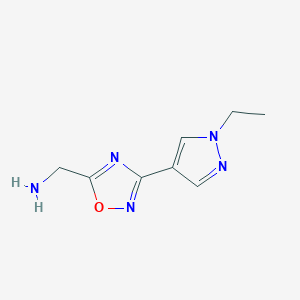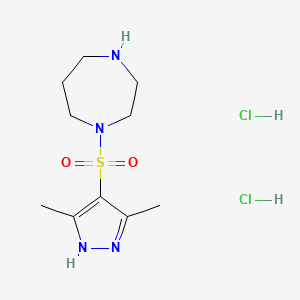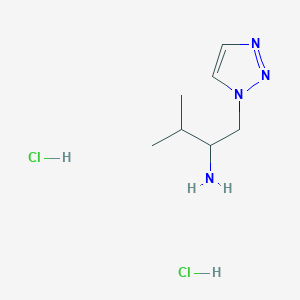
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid
Vue d'ensemble
Description
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid is a compound with the molecular formula C8H13F2NO3 and a molecular weight of 209.19 g/mol. It features a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of compounds structurally similar to 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid has been explored, demonstrating methodologies involving reactions with different acids and chlorides (Zhang Dan-shen, 2009).
- Molecular and Quantum Properties : DFT and quantum chemical calculations have been used to investigate the molecular properties of substituted pyrrolidinones, which are closely related to the compound , providing insights into their electronic properties (M. Bouklah et al., 2012).
Applications in Organic Chemistry
- Formation of Dibenzoxanthenes and Other Derivatives : Studies have shown that similar compounds undergo ring opening, leading to the formation of new substituted dibenzoxanthenes and other derivatives, which are important in organic synthesis (А.S. Gazizov et al., 2015).
- Beta-Hydroxy-Alpha-Amino Acid Synthesis : The compound plays a role in synthesizing beta-hydroxy-alpha-amino acids, key intermediates in the development of certain pharmaceuticals (S. Goldberg et al., 2015).
Development of Polymethine Dyes
- Synthesis of Polymethine Dyes : A boron difluoride complex of a similar compound has been synthesized and used in the creation of polymethine dyes, indicating potential applications in dye and pigment industries (A. Gerasov et al., 2008).
Reactions with Amines and Alcohols
- Reactivity with Secondary Amines : Research has explored the reactions of structurally related compounds with secondary amines, leading to various potential applications in chemical synthesis (G. Furin et al., 2000).
Corrosion Inhibition
- Use as Corrosion Inhibitors : Pyrrolidine derivatives, closely related to the compound , have shown effectiveness as corrosion inhibitors for steel in acidic environments, suggesting similar potential applications (M. Bouklah et al., 2006).
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring , which is a common structural motif in many biologically active compounds. Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical bonds and intermolecular forces .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Indole derivatives, which are structurally similar to pyrrolidine, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physicochemical properties. Pyrrolidine derivatives can potentially exhibit diverse ADME profiles due to the versatility of the pyrrolidine scaffold .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, pyrrolidine and indole derivatives have been associated with a wide range of biological activities .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the rate of reaction of certain compounds can be considerably accelerated at physiological pH .
Propriétés
IUPAC Name |
2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO3/c1-5(7(13)14)11-4-8(9,10)2-6(11)3-12/h5-6,12H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSAWMHNRZUCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(CC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride](/img/structure/B1478096.png)










